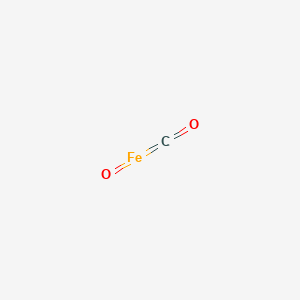

Oxo(oxomethylidene)iron

Description

Properties

CAS No. |

115160-89-9 |

|---|---|

Molecular Formula |

CFeO2 |

Molecular Weight |

99.85 g/mol |

InChI |

InChI=1S/CO.Fe.O/c1-2;; |

InChI Key |

YKWDCIUWHLJNCF-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)=[Fe]=O |

Origin of Product |

United States |

Synthetic Methodologies for Iron Oxo and Iron Carbene/carbonyl Containing Complexes Relevant to Oxo Oxomethylidene Iron

Generation of High-Valent Iron-Oxo Species in Solution and Gas Phase

High-valent iron-oxo species, particularly those containing the Fe(IV)=O unit, are key intermediates in the catalytic cycles of numerous iron-containing enzymes. Their high reactivity makes them challenging synthetic targets, requiring carefully controlled conditions and stabilizing ligand architectures.

The most common strategy for generating high-valent iron-oxo species involves the controlled oxidation of stable, well-defined iron(II) precursor complexes. The choice of oxidant is critical to achieving the desired Fe(IV) state without over-oxidation or decomposition of the supporting ligand. Common oxidants include iodosylarenes (e.g., iodosylbenzene, PhIO), peroxy acids (e.g., m-chloroperbenzoic acid, m-CPBA), and other oxygen-atom transfer (OAT) reagents.

Research has demonstrated that the reaction of an Fe(II) precursor, such as [Fe(II)(TMC)(NCMe)]²⁺ (where TMC is tetramethylcyclam), with one equivalent of an OAT reagent at low temperatures (e.g., -40 °C) in a non-coordinating solvent like acetonitrile (B52724) leads to the clean formation of the corresponding iron(IV)-oxo species, [Fe(IV)(O)(TMC)]²⁺ . The progress of this oxidation can be monitored using spectroscopic techniques like UV-Vis, where the Fe(IV)=O species exhibits a characteristic near-IR absorption band around 820 nm. The stoichiometry of the reaction is crucial; excess oxidant can lead to ligand degradation or further, unproductive oxidation pathways.

The table below summarizes representative oxidation reactions for generating high-valent iron-oxo species.

| Fe(II) Precursor | Oxidant | Resulting Fe(IV)=O Species | Typical Solvent | Key Spectroscopic Feature (λmax) |

|---|---|---|---|---|

| [Fe(II)(TMC)(OTf)2] | Iodosylbenzene (PhIO) | [Fe(IV)(O)(TMC)]2+ | Acetonitrile | ~820 nm |

| [Fe(II)(TPA)(NCMe)2]2+ | m-Chloroperbenzoic acid (m-CPBA) | [Fe(IV)(O)(TPA)]2+ | Acetonitrile | ~700 nm |

| [Fe(II)(BPMEN)(NCMe)2]2+ | Peracetic acid | [Fe(IV)(O)(BPMEN)]2+ | Acetone | ~725 nm |

| [Fe(II)(N4Py)(OTf)2] | Iodosylbenzene (PhIO) | [Fe(IV)(O)(N4Py)]2+ | Acetonitrile | ~730 nm |

The stability and reactivity of iron-oxo species are profoundly influenced by the supporting ligand framework. A primary role of the ligand is to sterically protect the highly reactive Fe=O unit, preventing bimolecular decomposition pathways that typically lead to the formation of thermodynamically stable μ-oxo-bridged Fe(III)-O-Fe(III) dimers [3, 5].

Macrocyclic ligands, such as tetramethylcyclam (B14884558) (TMC), provide a rigid, pre-organized coordination environment that encapsulates the iron center, enforcing a square-planar arrangement of nitrogen donors and leaving two axial sites available for the oxo ligand and a labile solvent molecule . Polydentate, non-macrocyclic ligands like tris(2-pyridylmethyl)amine (B178826) (TPA) and N,N'-dimethyl-N,N'-bis(2-pyridylmethyl)-1,2-diaminoethane (BPMEN) have also proven effective . These ligands feature strong N-donor atoms that electronically stabilize the high-valent iron center and possess sufficient steric bulk to favor the formation of monomeric, terminal oxo species . The electronic nature of the ligand is also critical; strongly donating ligands increase the electron density at the iron center, which helps stabilize the high oxidation state required for the Fe(IV)=O moiety .

| Ligand Acronym | Full Name | Denticity | Key Structural Feature | Stabilized Oxo Species |

|---|---|---|---|---|

| TMC | 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane | 4 | Saturated N4 macrocycle | Terminal Fe(IV)=O |

| TPA | Tris(2-pyridylmethyl)amine | 4 | Tripodal N4 with pyridyl arms | Terminal Fe(IV)=O |

| BPMEN | N,N'-Dimethyl-N,N'-bis(2-pyridylmethyl)-1,2-diaminoethane | 4 | Linear N4 with pyridyl and amine donors | Terminal Fe(IV)=O |

| N4Py | N,N-Bis(2-pyridylmethyl)-N-bis(2-pyridyl)methylamine | 5 | Pentadentate N5 with pyridyl arms | Terminal Fe(IV)=O |

| Por | Porphyrin Dianion | 4 | N4 macrocycle, dianionic | Terminal Fe(IV)=O and Bridging Fe(III)-O-Fe(III) |

Gas-phase studies, primarily using mass spectrometry, provide a powerful tool for generating and characterizing transient species free from solvent effects and counter-ion complications. Electrospray ionization mass spectrometry (ESI-MS) is a particularly gentle ionization method that allows for the transfer of intact, pre-formed complexes from solution into the gas phase .

To generate an iron-oxo species in the gas phase, a solution containing the Fe(II) precursor and a suitable ligand can be directly electrosprayed. The resulting gaseous [LFe(II)]ⁿ⁺ ions are then mass-selected and reacted with a neutral oxidant gas, such as N₂O or O₂, within the collision cell of the mass spectrometer. This gas-phase reaction generates the desired iron-oxo ion, [LFe(O)]ⁿ⁺, which can be characterized by its mass-to-charge ratio . Alternatively, a pre-synthesized iron-oxo complex can be generated in solution and directly introduced into the mass spectrometer via ESI for further analysis, such as collision-induced dissociation (CID). CID experiments provide structural information by fragmenting the ion and analyzing the resulting daughter ions, which can confirm the presence of the Fe=O bond.

Synthesis of Iron Carbene and Carbonyl Complexes

The "oxomethylidene" portion of Fe(O)(CO) is a carbonyl ligand, which is isoelectronic with a carbene ligand. Understanding the synthesis of related iron carbene and carbonyl complexes is therefore essential. N-Heterocyclic carbenes (NHCs) are particularly relevant due to their strong σ-donating properties, which can stabilize electron-deficient or reactive iron centers.

N-Heterocyclic carbenes (NHCs) have emerged as highly versatile ligands in organometallic chemistry due to their strong σ-donor and modest π-acceptor properties, which create robust metal-carbon bonds. Iron-NHC complexes are typically synthesized through several routes. The most direct method involves the reaction of a free, persistent carbene with a suitable iron precursor, such as an iron(II) halide or an iron carbonyl complex like iron pentacarbonyl, Fe(CO)₅ [9, 10]. For example, reacting FeBr₂ with two equivalents of 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) (IPr) yields the complex FeBr₂(IPr)₂ .

Another common approach is the in situ deprotonation of an imidazolium (B1220033) salt precursor in the presence of an iron complex using a strong base like potassium tert-butoxide . This avoids the need to isolate the highly reactive free carbene. The resulting iron-NHC complexes exhibit high thermal stability, and the steric bulk of the NHC substituents (e.g., mesityl, diisopropylphenyl) can be tuned to control the coordination number and reactivity of the iron center [13, 14].

| NHC Ligand (Acronym) | Iron Precursor | Synthetic Method | Example Product |

|---|---|---|---|

| IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | FeBr2 | Reaction with free carbene | FeBr2(IPr)2 |

| IMes (1,3-Bis(mesityl)imidazol-2-ylidene) | Fe(CO)5 | Ligand substitution | Fe(CO)4(IMes) |

| SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene) | [HFe(CO)4]- | Reaction with free carbene | [Fe(CO)4(SIPr)] |

| IMe (1,3-Dimethylimidazol-2-ylidene) | FeCl2(THF)1.5 | In situ deprotonation | FeCl2(IMe)2 |

The synthesis of complexes containing simple, highly reactive carbene ligands like methylidene (=CH₂) or the target oxomethylidene (=C=O) is significantly more challenging than for NHCs. These ligands are not persistent and must be generated in situ or transferred from a suitable carrier reagent.

The methylidene ligand (=CH₂) can be installed on an iron center using reagents like diazomethane (B1218177) (CH₂N₂). For example, photolysis of Fe(CO)₅ in the presence of diazomethane can lead to transient iron methylidene species, though these are often difficult to isolate . A more controlled approach involves the α-elimination from an iron-methyl precursor.

The oxomethylidene ligand (=C=O), also known as a ketenylidene ligand when viewed as :C=C=O bound through the terminal carbon, is a critical component of the target compound. The synthesis of iron ketenylidene complexes often starts from iron carbonyls. One established method involves the reaction of an anionic iron carbonyl complex, such as [Fe(CO)₄]²⁻, with phosgene (B1210022) (COCl₂) or a related electrophile. A more modern approach involves the dehydration of a hydroxyacetylide ligand or the decarbonylation of a malonate-derived precursor . For instance, reacting carbon suboxide (C₃O₂) with a low-valent iron complex can lead to the formation of an iron ketenylidene complex via oxidative addition and rearrangement, providing a direct route to the Fe=C=C=O moiety, a key resonance structure related to the Fe(CO) fragment. The direct synthesis of a terminal oxomethylidene ligand, Fe=C=O, remains a formidable synthetic challenge, often existing only as a transient species or a resonance contributor to a more stable structure.

Control of Iron Oxidation State During Carbene Complex Formation

The ability to dictate the oxidation state of iron in N-heterocyclic carbene (NHC) complexes is fundamental to tuning their catalytic and electronic properties. scholaris.camdpi.com Synthetic chemists employ a range of strategies involving the careful selection of iron precursors, ligand systems, and reaction conditions to access iron centers in various oxidation states, most commonly Fe(0), Fe(II), and Fe(III). acs.orgacs.orgresearchgate.net

Synthesis of Iron(II)-NHC Complexes: A prevalent method for synthesizing Fe(II)-NHC complexes involves the reaction of an imidazolium pro-ligand with an iron source. For instance, refluxing an appropriate imidazolium iodide salt with triiron dodecacarbonyl (Fe₃(CO)₁₂) in toluene (B28343) can yield Fe(II)-NHC complexes. nih.gov Another common route is the direct metalation of a free, pre-formed N-heterocyclic carbene with an iron(II) salt, such as FeCl₂, FeBr₂, or Fe(OTf)₂. nih.gov A widely used and often high-yielding technique is transmetalation, where an NHC-silver complex is first prepared and subsequently reacted with an iron(II) precursor like FeCl₂·THF. iiserpune.ac.in The precipitation of insoluble silver halide drives this reaction to completion. iiserpune.ac.in The resulting oxidation state can be confirmed through techniques like UV-Vis and Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov

Synthesis of Low-Valent Fe(0) and Fe(I) Complexes: Accessing low-valent iron-carbene complexes is crucial for many catalytic applications. Iron(0) complexes can be synthesized through the direct reaction of Fe₃(CO)₁₂ with imidazolium halide precursors, a method that notably does not require an additional base. researchgate.net Alternatively, the reduction of a pre-formed Fe(II) precursor can furnish low-valent Fe(0) and Fe(I) species. acs.org The choice of ligand is paramount in stabilizing these electron-rich centers. For example, a tris(N-heterocyclic carbene) (NHC) ligand framework has demonstrated the ability to support iron in eight different oxidation states, from 0 to +7, showcasing the remarkable electronic flexibility imparted by strongly σ-donating NHC ligands. acs.org

Synthesis of Iron(III)-NHC Complexes: Higher oxidation states, such as Fe(III), are also synthetically accessible. A straightforward method is the chemical oxidation of a stable Fe(II)-NHC complex. Reagents like chloroform (B151607) in combination with silver hexafluorophosphate (B91526) (AgPF₆) have been successfully used to oxidize Fe(II) centers to Fe(III). acs.org In some cases, the ligand architecture itself, in conjunction with an appropriate solvent, can promote the spontaneous formation of Fe(III) complexes. mdpi.com A more intricate method involves using a zirconium reagent to activate the ligand prior to transmetalation with an iron(II) source to directly yield the Fe(III) complex. nih.gov

The following table summarizes various synthetic approaches to control the iron oxidation state in carbene complexes:

| Target Oxidation State | Iron Precursor | Ligand/Reagents | Key Findings & Method |

| Fe(0) | Fe₃(CO)₁₂ | Imidazolium halide | Direct reaction without base yields Fe(IMes)(CO)₄. researchgate.net |

| Fe(0) | [(TIMMNMes)Fe(Cl)]⁺ | KC₈ (reductant) | Reduction of the Fe(II) precursor yields the low-valent Fe(0) complex. acs.org |

| Fe(II) | Fe₃(CO)₁₂ | Imidazolium pro-ligand | Reaction in refluxing toluene yields Fe(II)-NHC complexes. nih.gov |

| Fe(II) | FeCl₂·THF | NHC-Ag complex | Transmetalation is an effective route to NHC-Iron(II) complexes. iiserpune.ac.in |

| Fe(III) | (DIPPCCC)FeII–H | Chloroform, AgPF₆ | Oxidation of the Fe(II)-hydride complex generates two different Fe(III) complexes. acs.org |

| Fe(III) | FeBr₂ | ImPP Ligand, Zr-reagent | Zirconium-mediated ligand activation followed by transmetalation yields Fe(III) species. nih.gov |

Strategies for Concurrent Oxo and Oxomethylidene Ligation on Iron Centers

The synthesis of a molecule containing both an iron-oxo (Fe=O) bond and an iron-oxomethylidene (Fe=C=O) bond represents a formidable synthetic challenge. Such a species is not described in the existing literature and would likely be a highly reactive, transient intermediate. The difficulty stems from the opposing electronic requirements and the inherent reactivity of the functional groups involved. High-valent iron-oxo species are potent oxidants, while the oxomethylidene ligand is not a common or stable entity. nih.govacs.org Nevertheless, principles from advanced iron chemistry can inform hypothetical strategies for its formation.

The primary challenges include:

Oxidative Instability: High-valent iron-oxo complexes (typically Fe(IV) or Fe(V)) are exceptionally reactive and can oxidize other ligands within the coordination sphere. nih.govnih.gov An oxomethylidene or carbonyl ligand would be a likely target for such intramolecular reactions.

Electronic Opposition: Stabilizing a high-valent, electrophilic Fe=O moiety alongside an electron-rich carbene or a π-accepting carbonyl ligand on the same metal center is electronically challenging.

Ligand Instability: The oxomethylidene ligand itself is not a standard, isolable species in coordination chemistry, suggesting it would have to be generated in situ as a transient species.

Drawing from established synthetic methodologies for separate iron-oxo and iron-carbonyl/carbene complexes, several theoretical strategies can be proposed.

Potential Synthetic Approaches:

Steric Encapsulation with Specialized Ligands: The most promising strategy would involve a highly sophisticated ligand architecture. Recently, a rare Fe(III)-oxo complex, [PhB(AdIm)₃Fe=O], was successfully synthesized and isolated. nih.govacs.org Its stability is attributed to the pseudo-tetrahedral geometry enforced by the bulky tris(carbene)borate ligand, which protects the Fe=O unit. nih.govacs.org A similar strategy, employing a sterically demanding ligand that creates a protective pocket, could potentially shield a concurrently bound oxomethylidene ligand from decomposition or reaction with the oxo group.

Stepwise Ligand Introduction: A stepwise approach might involve the initial synthesis of a stable, sterically protected iron-carbonyl or iron-carbene complex. The subsequent introduction of the oxo group via a controlled oxidation step would be the critical challenge. The use of "masked" oxidants, such as iodosylarenes (ArIO), which can coordinate to the iron center before oxygen transfer, might offer a degree of control. acs.orgnih.gov This method allows for the generation of highly reactive unmasked intermediates that could potentially be trapped. acs.org

In Situ Generation from Carbonyl Precursors: Research has shown that coordinated carbonyl ligands can be transformed into other types of carbene ligands. acs.org A hypothetical pathway could involve the reaction of a low-valent iron carbonyl complex with a potent oxidant under conditions that might promote both the formation of an iron-oxo bond and the transformation of a CO ligand into an oxomethylidene-like species. However, controlling such a reaction to yield the desired product selectively would be extremely difficult.

The following table outlines the primary difficulties and potential strategic solutions for synthesizing a complex with concurrent oxo and oxomethylidene ligands.

| Challenge | Description | Potential Strategy | Relevant Research Principle |

| Extreme Reactivity | Fe=O species are powerful oxidants, and the target molecule would likely have a very short lifetime. | Use of bulky, sterically encapsulating ligands to provide kinetic stability and prevent intermolecular decomposition. | Synthesis of the stable Fe(III)-oxo complex [PhB(AdIm)₃Fe=O] was enabled by a protective tris(carbene)borate ligand. nih.govacs.org |

| Electronic Incompatibility | High-valent iron required for the oxo group is electronically opposed to the typical low-valent state favored by carbonyl/carbene ligands. | Employing strongly σ-donating ligands like NHCs that can stabilize a wide range of oxidation states and potentially accommodate both functionalities. | Tris(carbene) chelates have been shown to support iron in eight different oxidation states within the same ligand framework. acs.org |

| Intramolecular Oxidation | The oxo group could readily oxidize the oxomethylidene or carbonyl ligand. | "Masked" oxidants (e.g., Fe-OIAr) could allow for the controlled, low-temperature generation of the Fe=O bond in the presence of the second ligand. | Unmasking of Fe-OIAr complexes can generate highly reactive species for specific transformations. acs.orgnih.gov |

Advanced Structural and Spectroscopic Characterization of Iron Oxo and Iron Carbene/carbonyl Containing Complexes

Spectroscopic Probes for Electronic Structure and Bonding

Spectroscopy is a cornerstone in the study of iron complexes, offering deep insights into bonding, oxidation states, and electronic configurations that dictate their reactivity.

Vibrational spectroscopic techniques are indispensable for identifying specific functional groups by probing their characteristic vibrational frequencies. The stretching frequency of a bond, such as the Fe=O or Fe=C bond, is directly related to its strength and provides a powerful diagnostic marker.

Infrared (IR) and Raman Spectroscopy : These methods are routinely used to detect the Fe=O stretching vibration (ν(Fe=O)). In mononuclear non-heme iron(IV)-oxo complexes, this vibration typically appears in the 780–860 cm⁻¹ region of the IR or resonance Raman spectrum. baranlab.org Isotopic labeling, substituting ¹⁶O with ¹⁸O, results in a predictable decrease in the vibrational frequency, confirming the assignment of the Fe=O stretch. For oxo-bridged di-iron(III) complexes, distinct symmetric and asymmetric stretching modes of the Fe-O-Fe core are observed. For example, the complex [Cl₃Fe-O-FeCl₃]²⁻ exhibits an asymmetric stretch (ν_as) at 870 cm⁻¹ and a symmetric stretch (ν_s) at 458 cm⁻¹, which shift upon ¹⁸O substitution. nih.gov

Nuclear Resonance Vibrational Spectroscopy (NRVS) : NRVS is a synchrotron-based technique that overcomes the limitations of IR and Raman spectroscopy by detecting all vibrational modes involving motion of the ⁵⁷Fe nucleus, irrespective of optical selection rules. acs.org This makes it particularly powerful for characterizing complex, low-frequency vibrations involving the iron center. acs.orgnih.gov NRVS has been successfully applied to distinguish between different structural cores, such as mono-oxo and bis-oxo bridged di-iron complexes, which display distinct patterns in the 250-450 cm⁻¹ region. pnas.org For instance, a mono-oxo bridged Fe(IV)₂ complex shows major bands at 265, 350, and 430 cm⁻¹. pnas.org

Table 1: Representative Vibrational Frequencies for Iron-Oxo Complexes

| Complex Type | Technique | Mode | Frequency (cm⁻¹) | Reference |

|---|---|---|---|---|

| Mononuclear Fe(IV)=O | IR, rRaman | ν(Fe=O) | ~780-860 | baranlab.org |

| µ-oxo-bis[trichloroferrate(III)] | Raman | ν_as(Fe-O-Fe) | 870 | nih.gov |

| µ-oxo-bis[trichloroferrate(III)] | Raman | ν_s(Fe-O-Fe) | 458 | nih.gov |

| Mono-oxo bridged Fe(IV)₂ | NRVS | Fe-containing modes | 265, 350, 430 | pnas.org |

| Mono-oxo bridged Fe(III)Fe(IV) | NRVS | Fe-containing modes | 267, 325, 434 | pnas.org |

⁵⁷Fe Mössbauer spectroscopy is a highly sensitive technique for probing the nuclear environment of iron atoms, providing definitive information on their oxidation and spin states. The primary parameters derived from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). beilstein-journals.org

Isomer Shift (δ) : This parameter is sensitive to the s-electron density at the iron nucleus and is therefore a reliable indicator of the oxidation state. Higher oxidation states generally lead to lower isomer shifts.

Quadrupole Splitting (ΔE_Q) : This parameter arises from the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus. It is sensitive to the symmetry of the electron distribution and the ligand field, making it an excellent probe of the spin state and coordination environment.

The values of δ and ΔE_Q vary significantly and characteristically with the iron's oxidation and spin state. semanticscholar.org For instance, high-spin Fe(II) complexes typically show large δ and ΔE_Q values, while low-spin Fe(II) complexes have smaller values for both parameters. beilstein-journals.orgsemanticscholar.org Conversely, for Fe(III), the quadrupole splitting is generally larger for low-spin states compared to high-spin states. semanticscholar.org This technique has been crucial in characterizing high-valent species, including Fe(IV)-oxo and Fe(V)-oxo complexes. researchgate.netnih.gov

Table 2: Typical ⁵⁷Fe Mössbauer Parameters for Iron-Oxo Complexes

| Oxidation/Spin State | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Reference |

|---|---|---|---|

| High-Spin Fe(II) | > 1.0 | > 2.0 | beilstein-journals.orgacs.org |

| Low-Spin Fe(II) | < 0.5 | < 1.0 | beilstein-journals.orgsemanticscholar.org |

| High-Spin Fe(III) | ~0.4 - 0.5 | Small | semanticscholar.org |

| Low-Spin Fe(III) | ~0.0 - 0.3 | Large | semanticscholar.org |

| High-Spin Fe(IV) | ~0.0 - 0.1 | Variable | nih.gov |

| Fe(V) (S=1/2) | ~-0.05 | > 4.0 | researchgate.net |

| µ-oxo Fe(III)-Cr(III) | 0.52 | -2.00 | acs.org |

X-ray absorption and emission techniques are powerful element-selective probes of the electronic and local geometric structure of the absorbing atom. nih.govspringernature.com

X-ray Absorption Near-Edge Structure (XANES) : The Fe K-edge XANES spectrum provides direct information on the oxidation state and coordination geometry of the iron center. nih.gov The energy of the absorption edge increases with the effective nuclear charge on the iron atom, thus shifting to higher energies as the oxidation state increases. nih.govresearchgate.net Pre-edge features in the XANES spectrum, which correspond to 1s → 3d transitions, are sensitive to the symmetry of the metal site.

X-ray Emission Spectroscopy (XES) : XES is complementary to XAS and probes the decay of the core-hole created during the absorption process. nih.gov Specifically, Kβ XES, which monitors the 3p → 1s electronic decay, is a sensitive probe of the iron spin state. acs.org The exchange interaction between the 3p electrons and the valence 3d electrons results in a splitting of the Kβ emission line, with a satellite peak (Kβ') whose intensity and separation from the main line (Kβ₁,₃) are correlated with the number of unpaired 3d electrons. acs.org

Resonant Inelastic X-ray Scattering (RIXS) : This advanced technique combines aspects of both XAS and XES. By tuning the incident X-ray energy and analyzing the emitted photons, RIXS can provide a highly detailed picture of the electronic structure, including valence, coordination, and spin configurations, even in complex or amorphous materials. acs.org

While NMR is a cornerstone of characterization for diamagnetic molecules, its application to paramagnetic iron complexes presents unique challenges and opportunities. The presence of unpaired electrons on the iron center leads to significant paramagnetic effects on the NMR spectrum, including large chemical shift ranges (hyperfine shifts) and substantial line broadening. researchgate.netacs.org

These effects, while complicating the spectra, are also rich sources of information about the electronic structure and the geometric environment of the ligands bound to the iron. The hyperfine shift can be deconstructed into two primary components: researchgate.netunifi.it

Fermi Contact Shift : This arises from the delocalization of unpaired electron spin density from the iron atom to the nucleus of a ligand atom through the bonding framework. It provides direct insight into the covalent character and spin polarization of the metal-ligand bonds. acs.org

Pseudocontact Shift : This is a through-space dipolar interaction between the electron magnetic moment and the nuclear magnetic moment. It is dependent on the magnetic anisotropy of the complex and the distance (r⁻³) and orientation of the nucleus relative to the iron center, making it a powerful source of long-range structural information. mdpi.com

By carefully analyzing these paramagnetic shifts and the associated relaxation effects, NMR can be used to map the ligand environment and determine the structure of paramagnetic iron complexes in solution. mdpi.comacs.org

Mass spectrometry (MS) is a vital tool for the identification of metal complexes and the study of their reactivity.

Soft Ionization Techniques : Methods like Electrospray Ionization (ESI) and, particularly, Cryospray Ionization are crucial for transferring intact, thermally sensitive inorganic complexes from solution into the gas phase for analysis. dntb.gov.uaacs.org This allows for the precise determination of the mass-to-charge ratio of the parent ion, confirming its molecular formula.

Tandem Mass Spectrometry (MS/MS) : This technique involves the selection of a specific parent ion, which is then fragmented through Collision-Induced Dissociation (CID). wikipedia.org The resulting fragment ions are analyzed to provide structural information. The fragmentation pattern is highly informative about the composition and connectivity of the complex, revealing the nature of the ligands and the strength of their bonds to the metal center. For example, in studies of iron-siderophore complexes, CID experiments have shown that fragmentation occurs preferentially at the hydroxamate groups directly involved in iron chelation. nih.gov This approach is invaluable for characterizing reaction intermediates and elucidating mechanistic pathways. nih.govnih.gov

Crystallographic Analysis of Iron Complexes

For highly reactive iron-oxo and iron-carbene species, obtaining crystals suitable for diffraction can be a significant challenge. However, when successful, the results are exceptionally informative. For instance, the crystallographic analysis of a low-spin iron(III) oxo complex supported by a tris(carbene)borate ligand revealed an exceptionally short Fe-O bond distance of 1.633(2) Å, providing definitive evidence for significant iron-oxygen multiple bond character. nih.gov The structure of its Fe(II)-hydroxide precursor showed a much longer Fe-O bond of 1.876(6) Å, illustrating the dramatic structural changes that accompany oxidation and deprotonation. nih.gov Similarly, detailed structures of di-iron and polynuclear iron-oxo clusters have been determined, revealing the intricate bridging modes of the oxo ligands and the precise geometry of the iron centers. researchgate.netmdpi.com

Table 3: Selected Crystallographic Data for Iron-Oxo and Iron-Carbene Complexes

| Compound | Fe Oxidation State | Key Bond | Bond Length (Å) | Reference |

|---|---|---|---|---|

| [Fe(Tp)(O)]⁺ | III (low-spin) | Fe=O | 1.633(2) | nih.gov |

| [Fe(Tp)(OH)] | II (high-spin) | Fe-OH | 1.876(6) | nih.gov |

| [Fe(Tp)(OH)] | II (high-spin) | Fe-C(carbene) | 2.09(1) - 2.112(9) | nih.gov |

| [(SO₄)(L5)Fe(µ-O)Fe(L5)(SO₄)] | III | Fe-O(oxo) | 1.777(1) | researchgate.net |

| [Cl(L5)Fe(µ-O)Fe(L5)Cl]²⁺ | III | Fe-O(oxo) | 1.790(2) | researchgate.net |

| [FeFe]-hydrogenase (Hinact state) | Mixed | Fe-CO | Not specified | rcsb.org |

| [FeFe]-hydrogenase (ADSe cofactor) | Mixed | Fe-C(oxomethylidene) | Not specified | pdbj.org |

Table 4: List of Compound Abbreviations

| Abbreviation | Full Name |

| Tp | Tris(carbene)borate ligand |

| L5 | 1-(bis-pyridin-2-ylmethylamino)-3-chloropropan-2-ol |

| ADSe | Aza-diselenato-bridged [2Fe] cluster |

Determination of Iron-Oxygen and Iron-Carbon Bond Lengths and Geometries

Single-crystal X-ray diffraction is the definitive method for determining the precise bond lengths and angles within these complexes. This data provides fundamental insights into the nature of the metal-ligand bonding, including bond order and electronic configuration.

Iron-Oxygen (Fe-O) Bond Lengths: The Fe=O bond length in oxoiron complexes is highly sensitive to the iron's oxidation state, the coordination number, and the nature of the supporting ligands. In a structurally characterized iron(III) oxo complex, PhB(AdIm)3Fe═O, an exceptionally short Fe–O bond length of 1.633(2) Å was observed. acs.orgnih.gov This distance is shorter than those found in many other iron oxo complexes, regardless of the iron's oxidation state, and is indicative of significant multiple bond character. acs.orgnih.gov For comparison, the Fe=O distance in the oxoiron(IV) complex [FeIV(O)(TMC-py)]2+ is slightly longer at 1.667(3) Å. nih.gov In contrast, the Fe(II)–OH bond in a related hydroxo complex is significantly longer at 1.876(6) Å, highlighting the difference between a double and a single iron-oxygen bond. nih.gov Spectroscopic studies on heme enzymes have found typical Fe=O distances for oxoiron(IV) centers to be around 1.65 Å. cmu.edu

Iron-Carbon (Fe-C) Bond Lengths: The bond lengths between iron and carbene or carbonyl carbons provide critical information about the σ-donor and π-acceptor properties of the carbon-based ligand. In iron(III) carbene complexes, Fe–C bond lengths have been reported to be 1.940(7) Å for an Fe–CPh bond and 1.980(9) Å for an Fe–CNHC (N-heterocyclic carbene) bond. nih.govacs.org Similar values have been observed in other systems; for instance, a carbene-bound enzyme active site showed an Fe–C bond length of 1.9 Å, which is consistent with the 1.83 Å distance found in a model porphyrin complex. pnas.org Research on pyrazolyl and pyrazolinylidene iron(II) complexes reported Fe-C bond lengths of 1.981(2) Å and 1.969(5) Å, respectively. rsc.org In the PhB(AdIm)3Fe═O complex, the supporting tris(carbene)borate ligand features short Fe–C distances ranging from 1.933(2) to 1.952(3) Å. acs.orgnih.gov

| Complex | Bond Type | Bond Length (Å) | Iron Oxidation State | Reference |

|---|---|---|---|---|

| PhB(AdIm)3Fe═O | Fe═O | 1.633(2) | Fe(III) | acs.orgnih.gov |

| [FeIV(O)(TMC-py)]2+ | Fe═O | 1.667(3) | Fe(IV) | nih.gov |

| PhB(AdIm)3Fe–OH | Fe–O | 1.876(6) | Fe(II) | nih.gov |

| [Fe(ImPP)2]+ | Fe–C (Carbene) | 1.940(7) | Fe(III) | nih.gov |

| Carbene-bound Rma TDE | Fe–C (Carbene) | 1.9 | Not Specified | pnas.org |

| [Fe(cp)(CO)2(C4H3N2Ph)] | Fe–C (Carbene) | 1.981(2) | Fe(II) | rsc.org |

Geometries: The geometry around the iron center is dictated by the ligand set. The PhB(AdIm)3Fe═O complex exhibits a trigonal symmetric (C3v) geometry, with the Fe=O bond aligned with the molecular 3-fold axis. nih.gov In contrast, many iron carbene complexes adopt a distorted octahedral geometry. nih.gov For example, the complex [Fe(ImPP)2][HCOO] shows a CNHC–Fe–CNHC bite angle of 155.6(3)°, deviating from the ideal 180° of a perfect octahedron. nih.gov

Elucidation of Ligand Coordination Sphere and Stereochemistry

The arrangement of ligands around the iron center (the primary coordination sphere) and the influence of nearby functional groups not directly bonded to the metal (the second coordination sphere) are paramount in controlling the complex's reactivity and stereochemical outcomes.

Ligand Coordination Sphere: The coordination environment directly impacts the stability and properties of the iron center. In many cases, ligands are designed to be robust and occupy multiple coordination sites to prevent unwanted side reactions. For instance, the pentadentate TMC-py ligand was shown to maintain its binding mode and trans-I stereochemistry during the oxidation of an iron(II) precursor to an oxoiron(IV) species. nih.gov The second coordination sphere can play a critical role, particularly in stabilizing reactive intermediates like the Fe(III)-oxo unit. researchgate.net Hydrogen-bonding networks within a synthetic cavity can protect the oxo ligand, a strategy observed in both synthetic models and enzymes. nih.govresearchgate.netillinois.edu The inclusion of amide groups or other hydrogen-bond donors in the second sphere has been shown to enhance reactivity in oxygen atom transfer (OAT) reactions, likely by increasing the electrophilicity of the oxo group. nih.gov

Reactivity and Catalytic Mechanisms of Iron Oxo and Iron Carbene/carbonyl Containing Complexes

Oxidative Reactivity of Iron-Oxo Species

High-valent iron-oxo complexes are recognized as crucial intermediates in a wide array of enzymatic and synthetic oxidation reactions. nih.govrsc.org These reactive species, particularly iron(IV)-oxo and iron(V)-oxo, are implicated as the active oxidants in challenging transformations such as alkane hydroxylation and olefin epoxidation. nih.govrsc.org The generation of these high-valent species typically involves the reaction of a reduced iron precursor with an oxygen-atom transfer agent like iodosylbenzene, peracids, or hydrogen peroxide. rsc.org An alternative and appealing approach involves the electrochemical generation of iron-oxo species from iron-aqua or -hydroxo complexes, using water as the oxygen source. rsc.orgrsc.org

Hydrogen Atom Transfer (HAT) is a fundamental step in the oxidation of organic substrates by iron-oxo species, involving the concerted or stepwise transfer of a proton and an electron. nih.gov This mechanism is central to the C-H bond activation and hydroxylation capabilities of many iron-containing enzymes, such as cytochrome P450. nih.gov In these enzymes, an iron(IV)-oxo π-radical cation intermediate, known as Compound I, initiates the reaction by abstracting a hydrogen atom from a C-H bond. nih.gov

The reactivity of iron-oxo complexes in HAT reactions is influenced by several factors, including the strength of the substrate's C-H bond, the spin state of the iron center, and the nature of the supporting ligands. rsc.orgchemrxiv.org Density functional theory (DFT) calculations have shown a linear correlation between the activation free energy of the HAT step and the bond dissociation energy (BDE) of the benzylic C-H bond in substrates when reacting with certain iron-oxo porphyrin species. rsc.org However, for substrates with electron-withdrawing groups, the activation free energy correlates more strongly with the substrate's pKa, suggesting a more asynchronous HAT mechanism where proton transfer precedes electron transfer. rsc.org

The ligand environment plays a critical role in tuning the HAT reactivity. For instance, the basicity of the ligands coordinating the iron center can significantly impact the reaction rate. nih.gov Studies on Fe(IV)-oxo and Fe(III)-oxo complexes with tris[N'-tert-butylureaylato)-N-ethylene]aminato ([H₃buea]³⁻) and related ligands demonstrated that the basicity of the complex influences the mechanism, which can shift between HAT and proton-coupled electron transfer (PCET). nih.gov The reactivity of iron(IV)-oxo complexes can also be modulated by cis-ligands; a more labile ligand can lead to a more reactive complex with a weaker Fe(IV)=O bond, which in turn forms a stronger Fe(III)O-H bond after the HAT reaction. researchgate.net

A unique iron(III)-oxo complex, PhB(AdIm)₃Fe=O, stabilized by a tris(carbene)borate ligand and lacking second-coordination sphere hydrogen-bond donors, has demonstrated the ability to perform hydrocarbon oxidations. nih.govacs.org This complex initiates the oxidation of hydrocarbons via HAT from the C-H bond to the oxo ligand, forming an iron(III)-hydroxide intermediate. acs.org

Table 1: Comparison of Second-Order Rate Constants (k₂) for HAT Reactions by Iron(IV)-Oxo Complexes

| Substrate | Oxidant Complex | k₂ (M⁻¹s⁻¹) | Reference |

| Cyclohexane | [Feᴵⱽ(O)(N4Py)]²⁺ | 0.025 | rsc.org |

| Cyclohexane | [Feᴵⱽ(O)(L2-Qn)]²⁺ | 0.49 | rsc.org |

| 9,10-dihydroanthracene | [Feᴵⱽ(O)(N4Py)]²⁺ | 0.23 | nih.gov |

| 1,4-cyclohexadiene | [Feᴵⱽ(O)(N4Py)]²⁺ | 200 | nih.gov |

Oxygen Atom Transfer (OAT) is another key reactivity pathway for iron-oxo species, leading to important transformations like the epoxidation of olefins and hydroxylation of C-H bonds. acs.orgnih.gov In nature, enzymes such as cytochrome P450 and non-heme iron-dependent oxygenases catalyze these reactions. nih.govnih.gov The mechanism of OAT can proceed in a concerted or stepwise manner. nih.gov

Synthetic non-heme iron(IV)-oxo complexes have been extensively studied to model these enzymatic reactions. acs.orgnih.gov The reactivity and selectivity (HAT vs. OAT) can be governed by the geometry and electronic structure of the complex. For example, a tetra-coordinated iron(IV)-oxo complex, [(quinisox)Feᴵⱽ(O)]⁺, was shown through DFT calculations to favor OAT (epoxidation) over HAT (hydroxylation) in its quintet state, a preference attributed to favorable π-π interactions between the substrate and the ligand in the OAT transition state. acs.org

The presence of certain ligands can "mask" the iron-oxo species, altering their reactivity. For instance, iodosylarene (ArIO) can act as both an oxidant to form the Fe(IV)-oxo state and as a ligand, generating Fe(II)-OIAr species. nih.gov These "masked" complexes have been shown to be highly reactive in olefin epoxidation, sometimes even more so than the corresponding unmasked Fe(IV)=O species. nih.gov The reaction of a masked complex like [(TPA)FeᴵⱽO(ArIO)]²⁺ with an alkene can lead to epoxidation, which then triggers the unmasking of a second Fe=O bond, enabling further oxidation. nih.gov

The non-heme iron- and 2-oxoglutarate-dependent (Fe/2OG) oxygenase, AsqJ, provides a biological example of OAT. nih.gov Detailed studies on AsqJ have revealed that the epoxidation it catalyzes likely proceeds through a stepwise process involving the initial formation of a C(benzylic)-O bond to generate an Fe(III)-alkoxide intermediate, which was observed crystallographically. nih.gov

In addition to HAT and OAT, high-valent iron-oxo species can facilitate dehydrogenation reactions, converting alkanes to alkenes and alcohols to ketones. rsc.orgrsc.orgnih.gov This reactivity is observed in both biological systems and synthetic model complexes. Some iron(II) and 2-oxoglutarate-dependent oxygenases utilize an [Feᴵⱽ═O]²⁺ intermediate to carry out dehydrogenation. acs.org

A notable synthetic example is the thermally stable iron(III)-oxo complex, PhB(AdIm)₃Fe=O. nih.govacs.org This complex, which is devoid of second-coordination sphere hydrogen bonds that would otherwise mask the oxo ligand's reactivity, reacts with ethylbenzene (B125841) to produce styrene, demonstrating its capacity for hydrocarbon dehydrogenation. nih.govacs.org Similarly, electrochemically generated (TAML)Fe-oxo species (where TAML is a tetraamido macrocyclic ligand) have been shown to catalyze the dehydrogenation of alcohols to ketones. rsc.orgrsc.org

Computational studies on the oxidative dehydrogenation (ODH) of a pyridyl-amine complex promoted by Fe(III) and dioxygen suggest a mechanism involving a nitrogen radical that reacts with O₂ via a HAT mechanism to introduce a double bond, without the direct coordination of O₂ to the iron center to form a high-valent iron-oxo species. mdpi.com

The "oxo wall" is a concept in coordination chemistry that describes the electronic instability of terminal oxo complexes for late transition metals (groups 9-11) in a tetragonal symmetry. nih.gov According to this principle, such complexes are generally unstable because they would have to populate metal-oxo π-antibonding orbitals. Consequently, high-valent terminal oxo complexes are much more common for earlier transition metals. Iron sits (B43327) at this boundary, and while iron(IV)-oxo complexes are well-established, the corresponding one-electron-reduced iron(III)-oxo species are much rarer and presumed to be less stable. acs.orgudg.eduru.nl

Recently, gas-phase techniques have enabled the generation and characterization of terminal iron(III)-oxo complexes without the stabilization of built-in hydrogen bonds. acs.orgudg.eduru.nl These studies provide insight into the nature of the Fe(III)-O bond. It was found that upon one-electron reduction from the parent iron(IV)-oxo complex, some of the resulting iron(III)-oxo species showed the expected decrease in the Fe-O stretching frequency, consistent with a decrease in bond order and an S = 5/2 high-spin state. acs.orgudg.edu Others, however, exhibited essentially unchanged Fe-O frequencies, suggesting the added electron did not occupy an Fe=O antibonding orbital, leading to an S = 3/2 intermediate-spin state for the Fe(III)-O⁻ species. acs.orgudg.eduru.nl

These iron(III)-oxo complexes at the "oxo wall" boundary demonstrate extraordinary basicity in reactivity studies. acs.orgudg.edu The successful generation and characterization of these species show that they are accessible intermediates and provide a basis for detecting them in biological and biomimetic reactions. acs.orgudg.eduru.nl Furthermore, the synthesis of the complex PhB(AdIm)₃Fe=O represents a significant advance, as it is a rare example of a stable, isolated mid-valent iron-oxo complex with strong metal-oxo multiple bonding, which is attributed to the pseudo-tetrahedral geometry enforced by its ligand. acs.org

Reactivity of Iron Carbene and Carbonyl Complexes

Iron complexes featuring carbene and carbonyl ligands exhibit distinct reactivity patterns, primarily centered around transfer reactions and insertions into various chemical bonds, offering powerful tools for synthetic organic chemistry.

Iron-catalyzed carbene transfer reactions have emerged as a significant area of research, providing an earth-abundant and less toxic alternative to precious metal catalysts. mdpi.com These reactions typically involve the reaction of an iron complex with a diazo compound, which extrudes dinitrogen to form a transient iron-carbene intermediate. mdpi.comunimi.it This intermediate then transfers the carbene moiety to a substrate.

Cyclopropanation of alkenes is a hallmark carbene transfer reaction catalyzed by iron complexes. mdpi.comunimi.it The first example was reported in 1992 using a cationic CpFe(CO)₂(THF)BF₄ complex with ethyl diazoacetate and styrene. mdpi.com Since then, a variety of iron catalysts, including those based on porphyrin and bis(imino)pyridine ligands, have been developed. unimi.itrsc.org

Iron(II) porphyrin complexes are effective catalysts for the cyclopropanation of styrenes with aryldiazomethanes. researchgate.net The stereoselectivity of these reactions can be influenced by the steric bulk of the porphyrin ligand and the reaction temperature. researchgate.net Spectroscopic studies have successfully observed the iron-carbene intermediates, which were shown to transfer their carbene ligand stoichiometrically to produce cyclopropanes. researchgate.net DFT studies of iron porphyrin-catalyzed cyclopropanation have highlighted the crucial role of the ligand environment in lowering the energy barrier for the formation of the key terminal iron carbene intermediate. nih.gov

More recently, bis(imino)pyridine iron complexes have been shown to be effective catalysts for a broad range of carbene transfer reactions, including cyclopropanation, cyclopropenation, and epoxidation, as well as X-H insertion reactions (X = O, N, C). rsc.org The development of chiral versions of these catalysts has opened new avenues for asymmetric iron-catalyzed carbene transfer reactions. rsc.org

Table 2: Examples of Iron-Catalyzed Cyclopropanation Reactions

| Iron Catalyst | Diazo Compound | Alkene | Diastereoselectivity (trans:cis or cis:trans) | Reference |

| (TTP)Fe | p-tolyldiazomethane | Styrene | up to 17:1 (trans:cis) | researchgate.net |

| (TTP)Fe | mesityldiazomethane | Styrene | up to 2.9:1 (cis:trans) | researchgate.net |

| CpFe(CO)₂(THF)BF₄ | Ethyl diazoacetate | Styrene | 1.4:1 (trans:cis) | mdpi.com |

| Chiral bis(imino)pyridine iron complex | Methyl phenyldiazoacetate | Styrene | Asymmetric cyclopropanation achieved | rsc.org |

Carbon-Carbon Bond Formation Reactions

Iron complexes are increasingly recognized for their potential to catalyze the formation of carbon-carbon bonds, offering a more sustainable alternative to precious metal catalysts. Research has demonstrated that iron-catalyzed cross-electrophile coupling reactions can effectively form C(sp²)–C(sp³) bonds by activating inert C–O bonds. For instance, aryl carbamates can be coupled with alkyl bromides under mild conditions, a transformation that is compatible with a variety of functional groups and useful for late-stage functionalization of biologically relevant molecules. chinesechemsoc.org Mechanistic studies, combining experimental and computational approaches, suggest a high-spin Fe(I)/Fe(II)/Fe(III) catalytic cycle. This cycle is initiated by the reduction of Fe(II) to a reactive Fe(I) species, which then activates the alkyl bromide via single electron transfer. This is followed by oxidative addition of the aryl carbamate (B1207046) to an alkyl-Fe(I) complex and subsequent reductive elimination to form the C-C bond. chinesechemsoc.org

The versatility of iron in C-C bond formation is also evident in its catalysis of transformations involving diazo compounds. researchgate.net Since the 1990s, the ability of iron to readily change its oxidation state and act as a Lewis acid has been harnessed for these reactions. researchgate.net Furthermore, iron(II) complexes with N-heterocyclic carbene (NHC) ligands have been shown to catalyze Wittig-type olefination reactions, providing a method for generating C=C double bonds. encyclopedia.pub

Below is a table summarizing key findings in iron-catalyzed C-C bond formation.

| Reaction Type | Catalyst System | Key Mechanistic Feature | Product Type | Reference |

| Cross-Electrophile Coupling | FeI₂ / Ligand / Reductant | Fe(I)/Fe(II)/Fe(III) catalytic cycle | Alkylated arenes/pyridines | chinesechemsoc.org |

| Diazo Compound Transformations | Iron Porphyrins | Iron carbene intermediates | Cyclopropanes, C-H insertion products | researchgate.net |

| Wittig-type Olefination | Iron(II)-NCCN complexes | Not specified | Alkenes | encyclopedia.pub |

Olefin Metathesis Reactions Catalyzed by Iron Complexes

Olefin metathesis has been predominantly catalyzed by complexes of ruthenium and molybdenum. However, the pursuit of more sustainable catalysts has spurred significant interest in iron-based systems due to iron's abundance, low cost, and non-toxicity. researchgate.netnih.govnih.gov Despite these advantages, the development of effective iron-based olefin metathesis catalysts has been challenging. A primary obstacle is the tendency of iron carbene intermediates to favor cyclopropanation over the productive cycloreversion from a metallacyclobutane intermediate, which is a key step in the Chauvin mechanism. researchgate.netnih.gov

Recent research has made strides in overcoming these limitations through strategic ligand design and by gaining deeper mechanistic insights. researchgate.netresearchgate.net Computational and experimental studies have focused on designing ligand architectures that can stabilize the necessary iron intermediates and modulate their reactivity. researchgate.netresearchgate.net For example, investigations into the reactions of [{PC(sp²)P}Fe(L)(N₂)] with strained olefins have provided compelling evidence that iron complexes can indeed follow the Chauvin mechanism. nih.gov These studies led to the isolation and structural characterization of an iron-metallacyclobutane intermediate, which subsequently undergoes ring-opening to form an iron alkylidene, a key step in the metathesis catalytic cycle. nih.gov While low-valent Fe(II) complexes are thought to be active species, the field is still evolving, with ongoing efforts to develop well-defined and efficient iron catalysts for olefin metathesis. nih.govresearchgate.net

The table below highlights the primary challenge and a key mechanistic finding in iron-catalyzed olefin metathesis.

| Aspect | Finding | Implication | Reference |

| Major Challenge | Propensity for cyclopropanation | Diverts the catalyst from the productive metathesis pathway | researchgate.netnih.gov |

| Mechanistic Insight | Isolation of an iron-metallacyclobutane | Confirms adherence to the Chauvin mechanism | nih.gov |

Carbon Dioxide Reduction (CO₂RR) and Carbon Monoxide Activation/Release Mechanisms

The electrochemical reduction of carbon dioxide (CO₂) is a critical area of research for converting a greenhouse gas into valuable chemical feedstocks. Iron complexes have emerged as promising electrocatalysts for this transformation. nih.govacs.org Depending on the catalyst and conditions, CO₂ can be reduced to either carbon monoxide (CO) or formic acid (HCOOH). nih.govacs.org

The mechanism often involves the binding of CO₂ to a low-valent iron center (typically Fe(I) or Fe(0)) to form a mononuclear Fe-CO₂ adduct. nih.govacs.org From this intermediate, two main pathways diverge. One path leads to the formation of an Fe-CO adduct through the proton-assisted cleavage of a C–O bond, ultimately releasing CO. nih.govacs.org The other pathway involves the protonation of the carbon atom in the CO₂ ligand to form a formate-type adduct, which then yields formic acid. nih.govacs.org

The efficiency of CO production is critically dependent on the release of CO from the iron-carbonyl intermediate to regenerate the catalyst. chinesechemsoc.orgresearchgate.net The ligand environment significantly influences this step. For example, in a series of polypyridyl-iron(II) complexes, removing an axial pyridine (B92270) ligand was shown to facilitate the coordination of a water molecule. This coordination significantly lowers the activation energy for C–O bond cleavage and results in a high-spin Fe(II) carbonyl intermediate. This high-spin state weakens the Fe-CO bond, promoting CO release and dramatically improving the Faradaic efficiency for CO production from approximately 17% to 90%. chinesechemsoc.orgresearchgate.net In contrast, some iron-carbonyl intermediates can undergo further reduction, which suppresses CO liberation and leads to catalyst degradation. acs.org

The table below summarizes key data for different iron complexes in CO₂ reduction.

| Catalyst System | Product | Faradaic Efficiency (FE) | Key Mechanistic Aspect | Reference |

| Polypyridyl-iron(II) (modified) | CO | 90% | High-spin Fe(II)-carbonyl intermediate facilitates CO release | chinesechemsoc.orgresearchgate.net |

| FeP₄²⁺ | Formate | 90-98% | Formation of an Fe-hydride intermediate | nih.govacs.org |

| Fe(qpy) | CO | up to 48% | Involves an Fe(I) intermediate | acs.org |

| Fe(salophen) | CO | up to 58% | Involves an Fe(I) intermediate, but limited by catalyst degradation | acs.org |

Mechanistic Insights into Combined Oxo and Carbene Reactivity

Substrate Activation Pathways and Transition State Analysis

Understanding how substrates are activated by iron complexes is fundamental to designing more efficient catalysts. In the context of C-H bond oxidation by iron(IV)-oxo species, a common pathway is initiated by hydrogen atom transfer (HAT) from the substrate to the oxo ligand. acs.org However, for certain substrates, a stepwise mechanism has been proposed involving an initial electron transfer to form an iron(III)-oxo intermediate, followed by proton transfer. acs.org

Iron-superoxo intermediates have also been identified as key players in substrate activation. nih.gov In several non-heme iron enzymes, the Fe(III)-superoxide complex, formed by the addition of O₂ to the Fe(II) center, can initiate substrate oxidation by abstracting a hydrogen atom. This pathway provides an entry into high-valent iron intermediates without the need for external reducing equivalents. nih.gov

Computational studies, particularly density functional theory (DFT) calculations, have provided deep insights into reaction mechanisms and transition states. For example, in an iron-catalyzed intramolecular nitroso ene reaction, kinetic analysis and DFT calculations pointed to the turnover-limiting step being the hydride transfer from an iron-hydride to the coordinated nitroarene, proceeding through a highly ordered transition state. nih.gov Similarly, for an iron-catalyzed arene amination, computations revealed an unusual ambimodal attack on the arene, leading to both a σ-complex and an aziridinium (B1262131) intermediate, highlighting novel mechanistic pathways. acs.org

Proton-Coupled Electron Transfer (PCET) Mechanisms in Iron-Mediated Oxidations

Proton-coupled electron transfer (PCET) is a crucial mechanism in many iron-mediated redox reactions, allowing for the transfer of both a proton and an electron, often in a concerted step. This mechanism is particularly important in oxidation reactions as it can circumvent high-energy intermediates. nih.gov

The reactivity of heme and non-heme iron-superoxo complexes is a prime example of the importance of PCET. The concerted transfer of a hydrogen atom (H•) from a substrate to a heme-superoxo species can generate a hydroperoxo-iron(III) intermediate, a key step in the activation of dioxygen. rsc.org The efficiency of this PCET process is highly dependent on the electronic properties of the heme ligand. rsc.org

PCET also governs the reactivity and selectivity in other iron complexes. In certain nonheme iron-thiolate complexes, the oxidation pathway can be switched between metal-centered and ligand-centered by controlling the protonation state of an ancillary amine donor. nih.gov In the presence of a base, a PCET reaction occurs, leading to oxidation of the iron center. In the absence of a base, oxidation occurs at the sulfur ligand. nih.gov This demonstrates that coordination to the iron center can significantly weaken an N-H bond, facilitating the PCET process. nih.govresearchgate.net In the alternative oxidase enzyme, a water-mediated PCET reaction is proposed to activate dioxygen, leading to a high-valent ferryl/ferric species that drives quinol oxidation. rsc.org

The table below shows the Bond Dissociation Free Energy (BDFE) of N-H bonds in a nonheme iron complex, illustrating the effect of coordination.

| Compound Type | N-H BDFE (kcal/mol) | Significance | Reference |

| Coordinated aminobenzenethiolate | 64 - 69 | ~30 kcal/mol weakening upon coordination | nih.gov |

| Free aniline (B41778) (approx.) | ~99 | Shows dramatic bond weakening by iron center | nih.gov |

Influence of Ligand Environment and Sterics on Reactivity and Selectivity

The ligand environment surrounding the iron center exerts a profound influence on the catalyst's reactivity, selectivity, and stability. numberanalytics.comnumberanalytics.com Both electronic and steric properties of the ligands are critical design elements. numberanalytics.com Electron-donating or -withdrawing ligands can modify the electron density at the metal center, thereby tuning its reactivity. numberanalytics.comnumberanalytics.com Steric bulk can control substrate access and influence the selectivity of a reaction by favoring specific binding orientations. numberanalytics.comnumberanalytics.com

This principle is well-illustrated in iron-catalyzed ethylene (B1197577) oligomerization. The structure of the ligand, such as bis(imino)pyridine derivatives, is crucial for achieving high catalytic activity. rsc.org The steric hindrance provided by bulky substituents on the ligand can protect the active iron center and influence the product distribution, for instance, increasing the selectivity for α-olefins. rsc.org

In the context of enantioselective catalysis, chiral ligands are essential for controlling stereochemistry. Chiral iron complexes with "boxmi" pincer ligands have been shown to catalyze the hydrosilylation of ketones with activity and enantioselectivity (up to 99% ee) that rival those of noble metal catalysts. acs.org The substituents on the chiral oxazoline (B21484) rings of the ligand have a significant impact on the enantioselectivity. acs.org

The concept of "metal-ligand cooperativity" further highlights the importance of the ligand, where the ligand itself actively participates in the reaction mechanism. acs.org For example, ligands with scaffolds that can switch between aromatic and dearomatized states can facilitate the heterolytic cleavage of H₂ in hydrogenation reactions. acs.org In CO₂ reduction, the lability of a ligand can open a coordination site for water, which in turn facilitates the crucial C-O bond cleavage step and subsequent CO release, as discussed previously. chinesechemsoc.orgresearchgate.net The design of N-heterocyclic carbene (NHC) ligands has also been instrumental in stabilizing reactive iron-oxo species for C-H activation and in developing catalysts for CO₂ reduction. uni-bielefeld.dechemrxiv.org

The following table provides examples of how ligand modifications affect the outcomes of various iron-catalyzed reactions.

| Reaction | Ligand Modification | Effect | Reference |

| Ethylene Oligomerization | Increased steric bulk on NNN ligands | Increased catalytic activity, higher selectivity for α-olefins | rsc.org |

| Ketone Hydrosilylation | Chiral "boxmi" pincer ligands | High enantioselectivity (up to 99% ee) | acs.org |

| CO₂ Reduction | Removal of an axial pyridine ligand | Increased Faradaic efficiency for CO production | chinesechemsoc.orgresearchgate.net |

| C-H Oxidation | N-heterocyclic carbene (NHC) ligands | Stabilization of reactive iron-oxo intermediates | uni-bielefeld.de |

Advanced Theoretical and Computational Investigations of Oxo Oxomethylidene Iron Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure, and energetics of transition metal complexes, including putative species like oxo(oxomethylidene)iron. These computational methods allow for a detailed exploration of molecular properties that are often difficult or impossible to determine experimentally. By approximating the many-electron Schrödinger equation, DFT provides a feasible approach to understanding the complex interplay of factors that govern the behavior of these reactive species.

For systems such as this compound, DFT calculations can predict key features like molecular geometry, spectroscopic parameters, the relative energies of different spin states, and the profiles of reaction pathways. The choice of the exchange-correlation functional and basis set is crucial for obtaining accurate results, and various functionals are often benchmarked against experimental data or higher-level computational methods where available. chemrxiv.org

Geometry Optimization and Prediction of Spectroscopic Parameters

Once the geometry is optimized, various spectroscopic parameters can be predicted and compared with experimental data, if available, to validate the computational model. Key parameters for this compound would include vibrational frequencies, particularly the Fe=O and C=C=O stretching frequencies, as well as Mössbauer and EPR parameters. For instance, the calculated Fe=O stretching frequency in related iron(IV)-oxo complexes is a sensitive indicator of the iron-oxo bond strength. researchgate.netnih.gov Local density functional calculations on oxo(porphyrinato)iron(IV), a model for peroxidase compound II, predicted an Fe-O distance of 1.622 Å and a harmonic Fe-O stretching frequency of 934 cm⁻¹. h-its.org

Table 1: Calculated Geometric and Spectroscopic Parameters for a Model Iron(IV)-Oxo Complex

| Parameter | Calculated Value | Method/Basis Set |

| Fe=O bond length | 1.62 Å | B3LYP/def2-SVP |

| Fe-N (equatorial) bond length | 2.05 Å | B3LYP/def2-SVP |

| Fe=O vibrational frequency | ~850-950 cm⁻¹ | B3LYP/def2-SVP |

| Mössbauer Isomer Shift (δ) | ~0.0 to 0.4 mm/s | B3LYP/def2-SVP |

| Mössbauer Quadrupole Splitting (ΔE_Q) | ~0.5 to 2.0 mm/s | B3LYP/def2-SVP |

Analysis of Spin State Energetics and Multi-Reference Character

Transition metal complexes, including iron species, often have multiple, closely-lying electronic spin states (e.g., triplet and quintet states for Fe(IV)). The relative energies of these spin states can significantly influence the complex's reactivity, a phenomenon known as two-state reactivity. nih.gov DFT calculations are widely used to predict these spin-state energetics. For many non-heme iron(IV)-oxo complexes, the quintet state is predicted to be the ground state, but the triplet state is often thermally accessible. nih.gov

However, DFT, being a single-reference method, can sometimes struggle with systems that exhibit significant multi-reference character. This occurs when the ground electronic state cannot be adequately described by a single Slater determinant, which is common in transition metal complexes with partially filled d-orbitals. wordpress.comstackexchange.comchemrxiv.org For such cases, multi-reference methods like CASSCF (Complete Active Space Self-Consistent Field) and CASPT2 (Complete Active Space Second-order Perturbation Theory) are more appropriate, although computationally more demanding. researchgate.netnih.gov The analysis of multi-reference character is crucial for validating the reliability of DFT results for spin-state energetics. rsc.org

Table 2: Representative Spin-State Energy Splittings for a Model Iron(IV)-Oxo Complex

This table illustrates typical energy differences between spin states for a generic mononuclear iron(IV)-oxo complex.

| Spin States | Energy Difference (kcal/mol) | Computational Method |

| Quintet vs. Triplet (ΔE_QT) | 5 - 10 | B3LYP |

| Septet vs. Quintet (ΔE_SQ) | > 15 | B3LYP |

Elucidation of Reaction Pathways and Calculation of Activation Barriers

A key application of DFT is the elucidation of reaction mechanisms. For a reactive species like this compound, this would involve mapping the potential energy surface for reactions such as C-H bond activation or oxygen atom transfer. By identifying transition states and intermediates along a reaction coordinate, the most plausible reaction pathways can be determined.

The calculation of activation barriers (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate. geeksforgeeks.orgpurdue.edulibretexts.orgsavemyexams.com For instance, in the context of non-heme iron enzymes, DFT calculations have been used to determine the activation barriers for hydrogen abstraction from substrates by iron(IV)-oxo species. nih.gov These calculations have revealed how factors like the spin state and the substrate's approach angle can influence reactivity. nih.gov

Table 3: Calculated Activation Barriers for a Model C-H Abstraction Reaction by an Iron(IV)-Oxo Complex

This table shows representative activation energies for a reaction involving a generic mononuclear iron(IV)-oxo complex.

| Reaction | Spin State | Activation Barrier (kcal/mol) |

| Methane (B114726) C-H Abstraction | Quintet | ~15-20 |

| Methane C-H Abstraction | Triplet | ~20-25 |

Ab Initio and Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

While DFT is a powerful tool, for higher accuracy or to handle systems with strong multi-reference character, ab initio methods are employed. Furthermore, to study these species within a biological environment, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are essential.

QM/MM for Modeling Iron Enzyme Active Sites and Their Catalytic Cycles

Many iron-oxo species are transient intermediates in the catalytic cycles of enzymes. wordpress.comresearchgate.net Modeling the entire enzyme is computationally prohibitive. QM/MM methods address this by treating the reactive core (the iron complex and its immediate environment) with a high-level quantum mechanics method (like DFT or ab initio methods), while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field. wordpress.commdpi.comnih.govrsc.org

This approach allows for the investigation of how the protein environment influences the properties and reactivity of the iron center. For example, QM/MM studies have shown how hydrogen bonding networks and steric constraints within an enzyme's active site can tune the spin-state energetics and guide the substrate to a specific orientation for selective oxidation. researchgate.netresearchgate.net These models have been instrumental in understanding the catalytic cycles of various non-heme iron enzymes. nih.govglaserchemgroup.com

Bonding Analysis and Orbital Interactions Derived from Computational Data

Computational data from DFT or ab initio calculations can be further analyzed to provide a deeper understanding of the chemical bonding and orbital interactions within the this compound system. Techniques like Natural Bond Orbital (NBO) analysis, Atoms in Molecules (AIM) theory, and the analysis of molecular orbitals provide valuable insights. mdpi.comresearchgate.netwisc.edu

Biological Relevance and Biomimetic Chemistry of Iron Oxo and Iron Carbene Containing Systems

Biomimetic Catalyst Design Inspired by Natural Systems

The remarkable efficiency and selectivity of iron-containing enzymes have inspired chemists to design and synthesize biomimetic catalysts for a variety of chemical transformations. bohrium.comjst.go.jplibretexts.orguni-muenchen.deescholarship.orgnih.govmdpi.com

A primary goal in biomimetic chemistry is the development of synthetic catalysts that replicate the function of metalloenzymes using inexpensive and abundant metals like iron. escholarship.orgmdpi.com Researchers have successfully created synthetic iron complexes that mimic the reactivity of enzymes like cytochrome P450 and methane (B114726) monooxygenase. escholarship.orgmdpi.com These synthetic analogues have been used to catalyze a range of oxidation reactions, including the hydroxylation of alkanes, the epoxidation of alkenes, and the oxidation of alcohols. jst.go.jpnih.gov

For example, non-heme iron complexes have been designed to catalyze the epoxidation of terminal olefins using environmentally benign oxidants like hydrogen peroxide. mdpi.com The design of these catalysts often incorporates ligands that mimic the coordination environment of the iron in the native enzyme, such as those with imidazole (B134444) and carboxylate groups found in histidine and aspartate residues. mdpi.com

Furthermore, water-soluble iron complexes have been developed to study the electronic effects of ligands on their oxidative reactivity in aqueous solutions. escholarship.org By systematically modifying the ligands, researchers can tune the electronic properties of the iron center and thereby influence the rates of oxidation reactions. escholarship.org These studies have shown a correlation between the electron-donating or -withdrawing nature of the ligand and the reactivity of the corresponding iron(IV)-oxo species. escholarship.org Such research is crucial for the rational design of more efficient and robust catalysts for a variety of applications, including green oxidation technology. pnas.org

Table 2: Examples of Biomimetic Iron Catalysts and Their Modeled Enzymes

| Biomimetic Catalyst System | Modeled Enzyme/System | Reaction Catalyzed | Reference |

|---|---|---|---|

| Iron-porphyrin complexes | Cytochrome P450 | Alkane hydroxylation, alkene epoxidation | academie-sciences.frjst.go.jp |

| Non-heme iron complexes with peptide-like ligands | Non-heme iron oxygenases | Epoxidation of terminal olefins | mdpi.com |

| Water-soluble Fe complexes with PY5Me2-X ligands | Iron-containing enzymes | Hydrocarbon oxidation | escholarship.org |

| Iron transfer-hydrogenation complex with electron-transfer mediators | Respiratory chain enzymes | Aerobic oxidation of alcohols | nih.gov |

| Diiron complexes with tripodal ligands | Methane Monooxygenase | Oxygen activation | umn.edu |

Understanding and Manipulating Spin State Control in Bio-Inspired Catalysis

A critical aspect of the reactivity of iron-oxo complexes is the spin state of the iron center. researchgate.net For iron(IV)-oxo species, two spin states are particularly relevant: the intermediate-spin S=1 (triplet) and the high-spin S=2 (quintet) state. In many enzymatic systems, the high-spin state is believed to be the more reactive species for C-H bond activation. researchgate.netresearchgate.net Consequently, a significant focus of biomimetic chemistry is to understand and control the factors that govern the spin state of synthetic iron-oxo complexes.

The reactivity of many triplet ground-state iron(IV)-oxo complexes is explained by a "two-state reactivity" model, where the complex crosses from the triplet to a low-lying quintet excited state to facilitate the reaction. nih.govhelmholtz-berlin.de The energy gap between the triplet and quintet states is therefore a crucial parameter in determining the catalytic efficacy of these complexes. The ligand environment surrounding the iron center plays a pivotal role in modulating this energy gap.

The introduction of strongly donating N-heterocyclic carbene (NHC) ligands has been a particularly insightful strategy. These ligands can significantly alter the ligand field at the iron center, thereby influencing the relative energies of the d-orbitals and, consequently, the spin state of the complex. nih.govacs.org For instance, a tetracarbene-ligated iron(IV)-oxo complex, [LNHCFeIV(O)(MeCN)]2+, was found to be significantly more reactive than its analogue with a nitrogen-donor ligand, [LTMCFeIV(O)(MeCN)]2+. acs.org This enhanced reactivity, however, was found to occur exclusively from the triplet state. Computational studies revealed that the strong σ-donation from the equatorial tetracarbene ligand raises the energy of the Fe-dx²-y² orbital, leading to a large triplet-quintet energy gap of approximately 18 kcal/mol. acs.org This effectively confines the reactivity to the triplet surface, demonstrating that high reactivity is not exclusively the domain of the quintet state.

Recent advances in spectroscopy have allowed for the experimental determination of the triplet-to-quintet transition energies. nih.gov Techniques such as magnetic circular dichroism (MCD) and 2p3d resonant inelastic X-ray scattering (RIXS) have been employed to measure these low-energy spin-forbidden transitions in a series of triplet iron(IV)-oxo complexes. nih.gov These experimental values have been correlated with the rates of C-H oxidation, providing direct evidence for the role of the quintet state in the reactivity of these complexes. nih.gov

The influence of the ligand extends beyond just the spin state. An iron(III)-oxo complex supported by a bulky tris(carbene)borate ligand, PhB(AdIm)₃Fe=O, has been isolated and shown to be remarkably reactive, capable of hydrocarbon oxidation, a reactivity previously thought to be exclusive to higher-valent iron-oxo species. nih.govacs.orgacs.org This complex has a low-spin (S=1/2) ground state and an unusually short Fe-O bond, indicative of significant multiple bond character. acs.org Its enhanced reactivity is attributed to the absence of second-coordination sphere hydrogen-bond donors, which can stabilize and deactivate the oxo ligand in other systems. nih.govacs.org

The following tables summarize key spectroscopic and reactivity data for selected iron-oxo complexes with carbene and related ligands, highlighting the influence of the ligand environment on their properties.

Table 1: Spectroscopic Properties of Selected Iron-Oxo Complexes

| Complex | Spin State | 57Fe Mössbauer (δ, mm/s) | 57Fe Mössbauer (ΔEQ, mm/s) | Fe=O Stretch (cm-1) | Reference |

| [FeIV(O)(TMC)(NCMe)]2+ | S=1 | 0.05 | 1.35 | 834 | acs.org |

| [FeIV(O)(LNHC)(NCMe)]2+ | S=1 | - | - | - | acs.org |

| PhB(AdIm)₃Fe=O | S=1/2 | -0.01 | 1.84 | 858 | acs.org |

| [(H₃buea)FeO]2- | S=5/2 | 0.30 | 0.71 | 671 | acs.org |

| [(bTAML)FeIV(O)]2- | - | -0.21 | 3.89 | 798 | nih.gov |

| [(bTAML)FeV(O)]- | - | - | - | 862 | nih.gov |

Table 2: Reactivity Data for Selected Iron-Oxo Complexes

| Complex | Substrate | k'₂ (M-1s-1) at T (°C) | Kinetic Isotope Effect (KIE) | Reference |

| [FeIV(O)(TMC)(NCMe)]2+ | Dihydroanthracene | 0.023 | - | acs.org |

| [FeIV(O)(LNHC)(NCMe)]2+ | Dihydroanthracene | 3.5 | 32 (-40 °C) | acs.org |

| [FeIV(O)(TQA)(NCMe)]2+ | Cyclohexane | - | - | researchgate.net |

| PhB(AdIm)₃Fe=O | Toluene (B28343) | - | No KIE observed | nih.gov |

These data illustrate the profound impact of the ligand sphere, particularly the introduction of carbene donors, on the electronic structure and reactivity of iron-oxo complexes. The ability to tune these properties through rational ligand design is a cornerstone of biomimetic catalysis and continues to drive the development of new and more efficient catalysts for challenging oxidation reactions.

Future Directions in Oxo Oxomethylidene Iron Research and General Iron Oxo/carbene Chemistry

Development of Novel Synthetic Strategies for Stable and Highly Reactive Oxo(oxomethylidene)iron Systems

A primary challenge in the study of species like this compound is their inherent instability. Future research will undoubtedly focus on the design and synthesis of ligand scaffolds that can support and modulate the reactivity of the [Fe=O] and [Fe=C] functionalities.

One promising approach involves the use of N-heterocyclic carbene (NHC) ligands. The strong σ-donating and poor π-accepting properties of NHCs can stabilize high-valent iron centers and influence their electronic structure. nih.govacs.orgnih.gov For instance, the synthesis of an iron(II) complex with a cyclic tetradentate ligand featuring four NHC units has been reported. researchgate.net This complex serves as a precursor for generating reactive intermediates. Future work will likely explore the synthesis of iron(0) NHC complexes directly from precursors like Fe₃(CO)₁₂, which have shown promise in catalytic reductions. researchgate.net

Another avenue of exploration is the use of tris(carbene)borate ligands. The synthesis of an iron(III) oxo complex with such a ligand has been achieved through the reaction of a high-spin iron(I) dinitrogen complex with N-methylmorpholine N-oxide. acs.orgnih.gov This demonstrates that careful ligand design can lead to the isolation of previously inaccessible species. The resulting complex, PhB(AdIm)₃Fe=O, exhibits a remarkably short Fe-O bond, indicative of multiple bond character, and is reactive in hydrocarbon oxidation. acs.orgnih.govacs.org

Furthermore, the development of bis-phenolate carbene pincer ligands has enabled the synthesis of diiron(II) complexes that can activate dioxygen. acs.org This approach mimics the dioxygen activation processes in enzymes and provides a pathway to generate high-valent diiron-oxo intermediates. Future strategies will likely build upon these successes, employing increasingly sophisticated ligand architectures to fine-tune the steric and electronic environment around the iron center, thereby controlling the stability and reactivity of the oxo and carbene moieties.

Table 1: Examples of Ligand Scaffolds for Stabilizing Iron Oxo/Carbene Species

| Ligand Type | Iron Complex Example | Key Feature | Research Focus |

|---|---|---|---|

| Tetracyclic N-Heterocyclic Carbene | [Fe(cNHC₄)(O)]²⁺ | Strong σ-donation from four carbene donors | Mimicking cytochrome P450 reactivity nih.gov |

| Tris(carbene)borate | PhB(AdIm)₃Fe=O | Trigonal symmetry, accessible oxo ligand | C-H bond activation and oxo transfer reactions acs.orgnih.gov |

In-depth Spectroscopic Probing of Elusive and Transient Intermediates

The transient nature of many iron oxo and carbene intermediates necessitates the use of advanced spectroscopic techniques for their characterization. Future research will increasingly rely on a combination of methods to capture and identify these fleeting species.

Mössbauer spectroscopy is a powerful tool for determining the oxidation and spin state of iron centers. For example, it has been used to confirm the Fe(IV) center in high-spin oxoiron(IV) complexes. nih.gov Similarly, multi-frequency Electron Paramagnetic Resonance (EPR) spectroscopy is crucial for detecting and characterizing paramagnetic species, including high-spin Fe(IV)-oxo complexes and amino acid radicals that can form in enzymatic systems. nih.govnih.gov The observation of EPR signals for a high-spin oxoiron(IV) complex with g-values at 8.19 and 4.06 has demonstrated the utility of this technique for characterizing such species. nih.gov